

Synthesis of Boc-N-Me-Nle-OH: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Boc-N-Me-Nle-OH*

Cat. No.: *B558269*

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This document provides a comprehensive guide to the synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine (**Boc-N-Me-Nle-OH**), a valuable N-methylated amino acid derivative used in peptide synthesis and drug discovery. N-methylation of peptides can enhance their metabolic stability, membrane permeability, and conformational rigidity, making derivatives like **Boc-N-Me-Nle-OH** crucial building blocks for developing novel therapeutics.[1][2]

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis of **Boc-N-Me-Nle-OH** based on a widely used N-methylation procedure for Boc-protected amino acids.[3][4]

Parameter	Value/Range	Notes
Starting Material	Boc-L-norleucine (Boc-Nle-OH)	Commercially available, with a typical purity of $\geq 99.0\%$ (TLC).
Reagents	Sodium Hydride (NaH), Methyl Iodide (CH_3I)	A significant excess of both reagents is typically used. ^[3]
Stoichiometry	Boc-Nle-OH : NaH : CH_3I (1 : 5-10 : 5-10)	Using at least 4-5 equivalents of NaH and CH_3I is recommended for complete reaction. ^[3] Note that commercial NaH is often a 60% dispersion in mineral oil.
Solvent	Anhydrous Tetrahydrofuran (THF)	A sufficient volume should be used to ensure proper stirring of the reaction mixture.
Reaction Time	Overnight (approx. 12-16 hours)	The reaction is typically stirred at room temperature after the initial addition of reagents. ^[3] ^[4]
Expected Yield	High (specific percentage not reported, but generally good for this method)	The protocol is described as reliable and effective. ^{[3][4]}
Purity	High, further purification may be required	The crude product can be purified by column chromatography on silica gel if necessary. ^[4]
Molecular Weight	245.32 g/mol	^[5]
Molecular Formula	$\text{C}_{12}\text{H}_{23}\text{NO}_4$	^[5]

Experimental Protocol

This protocol details the N-methylation of Boc-L-norleucine using sodium hydride and methyl iodide in tetrahydrofuran.^{[3][4]}

Materials:

- Boc-L-norleucine (Boc-Nle-OH)
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Methyl Iodide (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Isopropyl Alcohol
- Deionized Water
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stir bar
- Ice bath
- Argon or Nitrogen source (for inert atmosphere)
- Syringes and needles
- Rotary evaporator
- Separatory funnel

Procedure:

- Reaction Setup:

- Thoroughly dry a round-bottom flask containing a magnetic stir bar.
- Flush the flask with an inert gas (argon or nitrogen).
- Add the desired amount of Boc-L-norleucine to the flask.
- Dissolve the Boc-L-norleucine in anhydrous THF.
- Cool the solution in an ice bath for approximately 20 minutes.
- Add methyl iodide (5-10 equivalents) to the cooled solution.

• N-Methylation Reaction:

- Carefully add sodium hydride (5-10 equivalents of 60% dispersion) to the stirred solution in small portions over a few hours. Be cautious as this will cause vigorous bubbling (hydrogen gas evolution).
- After the complete addition of sodium hydride, remove the ice bath.
- Allow the reaction mixture to stir at room temperature overnight under an inert atmosphere.

• Quenching the Reaction:

- Cool the reaction mixture in an ice bath for about 20 minutes.
- Slowly and carefully add isopropyl alcohol dropwise to quench the excess sodium hydride. Bubbling will occur. Continue adding until the bubbling ceases.
- Add a few milliliters of deionized water dropwise to ensure all sodium hydride is quenched.

• Work-up and Extraction:

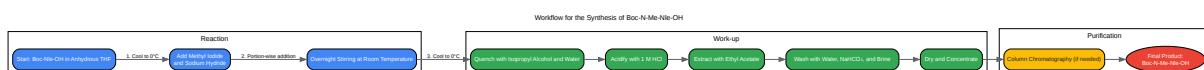
- Reduce the volume of the reaction mixture to approximately one-fifth of the original volume using a rotary evaporator.
- Acidify the remaining mixture to a pH of 2-3 with 1 M HCl.

- Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Boc-N-Me-Nle-OH**.

- Purification (if necessary):
 - If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Boc-N-Me-Nle-OH**.



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